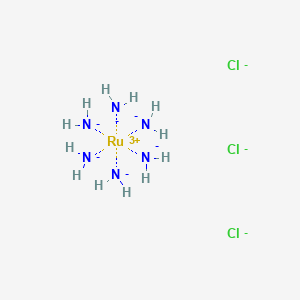

Azanide;ruthenium(3+);trichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azanide;ruthenium(3+);trichloride is a coordination compound that features ruthenium in the +3 oxidation state. Ruthenium trichloride is a versatile compound with significant applications in various fields, including catalysis, material science, and medicine. It is known for its catalytic properties and ability to participate in numerous chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Anhydrous ruthenium(III) chloride is typically prepared by heating powdered ruthenium metal with chlorine gas. The chlorination process can be conducted in the presence of carbon monoxide, which helps carry the product by the gas stream and crystallizes upon cooling . Another method involves the reaction of ruthenium powder with sodium hypochlorite .

Industrial Production Methods: Industrial production of ruthenium trichloride often involves the chlorination of ruthenium metal at high temperatures. The process may include additional steps to purify the product and ensure its stability.

Chemical Reactions Analysis

Types of Reactions: Ruthenium trichloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be reduced to form diruthenium tetraacetate chloride in acetic acid .

Common Reagents and Conditions:

Reduction: It can be reduced using ethylene glycol under microwave irradiation to form ruthenium nanoparticles.

Substitution: Ruthenium trichloride reacts with triphenylphosphine to form [RuCl2(PPh3)3].

Major Products:

- Diruthenium tetraacetate chloride

- Ruthenium nanoparticles

- [RuCl2(PPh3)3]

Scientific Research Applications

Catalytic Applications

Ruthenium(III) chloride as a Catalyst

Ruthenium(III) chloride is widely recognized for its catalytic properties in organic synthesis. It serves as a catalyst in several reactions, including:

- Dehydrogenation Reactions : It facilitates the conversion of arylmethyl alcohols to aldehydes, showcasing its effectiveness in oxidation processes .

- Oxidative Cyclization : Ruthenium(III) chloride catalyzes the oxidative cyclization of 1,7-dienes to produce complex cyclic compounds .

- Acylation Reactions : It is employed in acylation reactions involving alcohols, phenols, and thiols at room temperature, demonstrating its stability across various oxidation states .

Biological Applications

Biological Activity and Imaging

Ruthenium(III) chloride exhibits significant biological activity. Its interaction with cellular components has been studied for potential applications in:

- Histological Staining : The compound acts as a polycationic dye, allowing visualization of cellular structures under microscopy.

- Neurodegenerative Disease Research : It has been investigated for its ability to bind metal cations and influence protein behavior, particularly in studying amyloid beta aggregates associated with neurodegenerative diseases.

Photocatalytic Applications

Photocatalytic Disinfection

Recent studies have explored the use of ruthenium(III) chloride in photocatalytic systems. For instance, it has been incorporated into composites for visible-light-driven photocatalytic disinfection of water, proving effective against microbial contaminants .

Materials Science

Synthesis of Advanced Materials

Ruthenium(III) chloride is also pivotal in materials science:

- Nanocatalysts : It is used to create nanostructured catalysts that enhance reaction efficiency and selectivity in polymerization processes .

- Star Polymer Catalysts : Ruthenium(III) chloride is integrated into multifunctional microgel-core polymers to improve catalytic activity and functionality tolerance in living radical polymerization .

Data Table: Summary of Applications

Case Study 1: Oxidative Cyclization

In a study published in Organic Letters, ruthenium(III) chloride was utilized to catalyze the oxidative cyclization of 1,7-dienes to produce oxepanediols. The reaction conditions were optimized for efficiency, highlighting the compound's role as a robust catalyst in organic synthesis .

Case Study 2: Biological Imaging

Research conducted on the binding properties of ruthenium(III) chloride revealed its potential application as a contrast agent in imaging techniques for neurodegenerative diseases. The compound's ability to interact with biomolecules was instrumental in developing imaging protocols that visualize amyloid beta aggregates effectively.

Mechanism of Action

The mechanism of action of ruthenium trichloride in catalysis involves its ability to form various coordination complexes with substrates, facilitating chemical transformations. In biological systems, ruthenium compounds can mimic iron in binding to biological molecules, which allows them to interact with DNA and proteins, leading to potential anticancer effects .

Comparison with Similar Compounds

- Ruthenium(IV) oxide (RuO2)

- Ruthenium tetroxide (RuO4)

- Ruthenium(II) complexes with bidentate ligands

Comparison: Ruthenium trichloride is unique due to its versatility and ability to participate in a wide range of chemical reactions. Unlike ruthenium tetroxide, which is a strong oxidizing agent, ruthenium trichloride is more stable and can be used in various catalytic processes. Ruthenium(IV) oxide and ruthenium(II) complexes also have distinct properties and applications, but ruthenium trichloride’s ability to form diverse coordination complexes makes it particularly valuable in research and industrial applications .

Biological Activity

Ruthenium(III) chloride, often represented as RuCl₃, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article delves into the biological activity of ruthenium(III) chloride, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Overview of Ruthenium(III) Chloride

Ruthenium(III) chloride is characterized by its dark brown to black crystalline form and is typically available as a trihydrate (RuCl₃·3H₂O). It serves as a precursor for various ruthenium-based catalysts and nanoparticles, which have unique properties beneficial for diverse applications in chemistry and biology. The compound's biological activity has been attributed to its ability to interact with cellular components, including DNA and proteins, leading to cytotoxic effects against cancer cells.

Mechanisms of Biological Activity

Ruthenium compounds exhibit several mechanisms through which they exert their biological effects:

- Cytotoxicity : Studies show that ruthenium(III) complexes can induce apoptosis in cancer cells. For instance, research involving human breast cancer cells (MCF-7) indicates that certain ruthenium complexes release reactive oxygen species (ROS), which are involved in triggering apoptotic pathways .

- DNA Interaction : Ruthenium complexes have been found to bind with DNA, leading to structural changes that can inhibit cancer cell proliferation. The interaction with DNA is critical for the anticancer activity of these compounds .

- Protein Binding : The binding of ruthenium complexes to serum proteins like albumin can influence their distribution and efficacy within biological systems .

Cytotoxic Evaluation

A study evaluated the cytotoxic effects of various ruthenium complexes on MCF-7 cells using acridine orange staining. The results indicated significant cell death in the presence of modified Ru(III) complexes compared to controls, suggesting a selective toxicity towards tumor cells . The statistical analysis showed a notable increase in cell death rates when treated with specific ruthenium derivatives.

| Compound | Cell Line | Cell Death Rate (%) | Significance |

|---|---|---|---|

| RuCl₃ | MCF-7 | 15.33 ± 2.7 | p < 0.05 |

| Control | MCF-7 | 5.00 ± 1.5 | - |

Mechanistic Studies

Further investigations into the mechanistic pathways revealed that ruthenium complexes could induce apoptosis through ROS generation and DNA damage. The release of ROS was shown to be a critical factor in the cytotoxicity observed in MCF-7 and HeLa cell lines .

Synthesis and Characterization

Ruthenium(III) chloride can be synthesized through various methods, including the reaction of elemental ruthenium with chlorine gas or through aqueous routes involving ruthenium salts. Characterization techniques such as FTIR and NMR spectroscopy are employed to confirm the structure and purity of synthesized compounds.

Properties

Molecular Formula |

Cl3H12N6Ru-6 |

|---|---|

Molecular Weight |

303.6 g/mol |

IUPAC Name |

azanide;ruthenium(3+);trichloride |

InChI |

InChI=1S/3ClH.6H2N.Ru/h3*1H;6*1H2;/q;;;6*-1;+3/p-3 |

InChI Key |

DPFCTYLBOZHEDD-UHFFFAOYSA-K |

Canonical SMILES |

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Cl-].[Cl-].[Ru+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.